(2-Bromobutyl)benzene

Nucleophilic Substitution Cross-Coupling Steric Effects

(2-Bromobutyl)benzene is an alkyl-aryl halide belonging to the class of secondary benzylic bromides, defined by a bromine atom on the 2-position of a butyl chain attached to a phenyl ring. Its core differentiation lies in the confluence of benzylic activation and sterically accessible secondary bromide reactivity, distinguishing it from primary benzylic halides or simple alkyl halides.

Molecular Formula C10H13B
Molecular Weight 213.11 g/mol
CAS No. 81012-82-0
Cat. No. B1660651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromobutyl)benzene
CAS81012-82-0
Molecular FormulaC10H13B
Molecular Weight213.11 g/mol
Structural Identifiers
SMILESCCC(CC1=CC=CC=C1)Br
InChIInChI=1S/C10H13Br/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
InChIKeyNOERHBGCKWEWQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview of (2-Bromobutyl)benzene (CAS 81012-82-0) for Scientific Selection


(2-Bromobutyl)benzene is an alkyl-aryl halide belonging to the class of secondary benzylic bromides, defined by a bromine atom on the 2-position of a butyl chain attached to a phenyl ring. Its core differentiation lies in the confluence of benzylic activation and sterically accessible secondary bromide reactivity, distinguishing it from primary benzylic halides or simple alkyl halides [1]. Specialized suppliers such as Fluorochem offer it at 95% purity for research and further manufacturing use .

Why (2-Bromobutyl)benzene Cannot Be Replaced by a Generic Alkyl Bromide in Synthesis


Substituting (2-Bromobutyl)benzene with a simpler alkyl bromide or even a close analog like (2-bromoethyl)benzene or (2-chlorobutyl)benzene introduces unacceptable deviations in reactivity and selectivity. The compound’s secondary benzylic bromide motif creates a unique kinetic balance: the adjacent phenyl ring lowers the C-Br bond dissociation energy relative to non-benzylic systems, while the secondary center balances steric constraints for both SN1 and SN2 pathways, as well as radical-mediated chemistry [1]. Using a primary benzylic bromide sacrifices the carbocation stability needed for certain SN1 reactions, whereas a tertiary benzylic bromide can over-stabilize and promote elimination side-reactions. The bromine versus chlorine leaving-group difference results in reaction rates that can differ by orders of magnitude, making simple halogen swapping unreliable without complete process re-optimization [2].

Quantitative Differentiation Metrics for (2-Bromobutyl)benzene Against Its Closest Analogs


SN2 Reactivity Deficit vs. (2-Bromoethyl)benzene for Controlled Cross-Couplings

In SN2-type transition states, secondary benzylic bromides react 20-30 times slower than their primary benzylic counterparts due to increased steric hindrance at the electrophilic carbon center. This suppression is a design feature for staged synthesis, preventing premature consumption of the electrophile when selectivity is required . (2-Bromobutyl)benzene, as a secondary bromide, is intrinsically less prone to SN2 attack than (2-bromoethyl)benzene (a primary benzylic bromide).

Nucleophilic Substitution Cross-Coupling Steric Effects

Carbocation Stability Advantage Over (2-Bromoethyl)benzene for SN1-Type Reactions

In solvolysis and other SN1 reactions, secondary benzylic carbocations are stabilized by both the phenyl ring resonance and the hyperconjugative effect of the adjacent ethyl group [1]. This makes (2-bromobutyl)benzene more competent in SN1 manifolds compared to (2-bromoethyl)benzene, which forms a less stable primary carbocation. The enhanced carbocation stability translates into higher conversion and fewer side-products under ionization-promoting conditions.

Carbocation Stability SN1 Reaction Benzylic Activation

Superior Leaving-Group Ability Versus (2-Chlorobutyl)benzene

The C-Br bond dissociation energy (BDE) in benzyl bromide is ~47.5 kcal/mol, significantly lower than the C-Cl BDE in benzyl chloride (~68 kcal/mol) [1]. This difference is directly applicable to (2-bromobutyl)benzene versus its chloro-analog, (2-chlorobutyl)benzene. The weaker C-Br bond leads to dramatically faster nucleophilic displacement and oxidative addition rates, giving a practical throughput advantage in multi-step syntheses.

Leaving Group Bond Dissociation Energy Nucleophilic Substitution

Enhanced Hydrophobicity and Separation Profile vs. (2-Bromopropyl)benzene

The computed logP (octanol-water partition coefficient) for (2-bromobutyl)benzene is 3.97 (ACD/Labs) or 4.28 (KOWWIN), compared to (2-bromopropyl)benzene which has a predicted logP of ~3.38 [1]. This ~0.6 logP unit increase provides greater hydrophobicity, which can influence liquid-liquid extraction efficiency and reverse-phase chromatographic retention.

LogP Chromatographic Separation Physical Properties

Optimal Application Scenarios for Procuring (2-Bromobutyl)benzene


Asymmetric Cross-Coupling Reactions Leveraging Secondary Benzylic Electrophiles

The secondary bromide center of (2-bromobutyl)benzene serves as a sterically defined electrophile for enantioselective Negishi or Suzuki-Miyaura cross-couplings. Its reduced SN2 reactivity compared to primary halides, documented in the SN2 reactivity evidence above, allows for catalytic systems to differentiate between potentially reactive sites, a critical requirement for accessing chiral 1,1-diarylalkane building blocks [1].

Organozinc and Grignard Reagent Formation via 1,2-Metalate Rearrangement

As demonstrated by Shibli et al. (2001), (2-bromobutyl)benzene is an effective precursor for secondary organozinc iodides through a 1,2-migration of sp3 carbenoids [2]. The specific secondary benzylic architecture enables the formation of stabilized organometallic intermediates that are not accessible with primary or non-benzylic alkyl bromides, making it a privileged reagent for homologation sequences.

Visible-Light Photoredox Bromination for Late-Stage Functionalization

The Dai-Stephenson photoredox protocol (Nature Chemistry, 2011) specifically demonstrates that (2-bromobutyl)benzene can be accessed from the corresponding alcohol under mild, visible-light-mediated conditions [3]. Its procurement as a reliable, pre-formed bromide removes the variability associated with in situ halogenation, ensuring consistent yields for multi-step campaigns.

Specialty Polymer and Agrochemical Intermediate Synthesis

The secondary benzylic bromide motif is a strategic intermediate in the synthesis of bromobutyl rubber vulcanization agents and bromobutide-class herbicides [4]. The compound's specific alkyl-chain length and benzylic activation, quantified through its physical property differentiation above, offer synthetic handles that cannot be replicated with shorter-chain or non-benzylic analogs.

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